Ibuprofeno arginina

Descripción general

Descripción

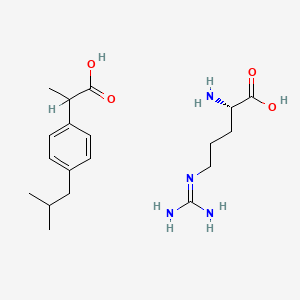

El ibuprofeno arginina es un compuesto formado por la combinación de ibuprofeno, un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado, y arginina, un aminoácido. Esta combinación mejora la solubilidad y la tasa de absorción del ibuprofeno, lo que lo hace más efectivo para el alivio rápido del dolor. El this compound es particularmente útil en el tratamiento de condiciones de dolor agudo donde se desea una rápida aparición de la acción .

Aplicaciones Científicas De Investigación

El ibuprofeno arginina tiene una amplia gama de aplicaciones de investigación científica. En medicina, se usa para el alivio rápido del dolor en afecciones como dolor dental, dismenorrea y dolor posoperatorio . En química, sirve como un compuesto modelo para estudiar los efectos de la conjugación de aminoácidos en la solubilidad y absorción de fármacos. En biología, se utiliza para investigar la farmacocinética y farmacodinámica de los AINE. Además, el this compound se explora por su posible uso en sistemas de administración de fármacos, como formulaciones de liberación sostenida sensibles al pH .

Mecanismo De Acción

El ibuprofeno arginina ejerce sus efectos inhibiendo la enzima ciclooxigenasa (COX), que participa en la producción de prostaglandinas. Las prostaglandinas son mediadores de la inflamación y el dolor. Al inhibir la COX, el this compound reduce los niveles de prostaglandinas, aliviando así el dolor y la inflamación . La presencia de arginina mejora la absorción del ibuprofeno, lo que lleva a una aparición más rápida de la acción .

Análisis Bioquímico

Biochemical Properties

Ibuprofen arginine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, ibuprofen arginine reduces the production of prostaglandins, thereby alleviating pain and inflammation . Additionally, the arginine component enhances the gastrointestinal absorption of ibuprofen, leading to a faster onset of action .

Cellular Effects

Ibuprofen arginine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of COX enzymes by ibuprofen arginine leads to decreased production of prostaglandins, which in turn reduces inflammation and pain at the cellular level . This compound also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects . Moreover, ibuprofen arginine impacts cellular metabolism by altering the production of metabolic intermediates and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ibuprofen arginine involves the inhibition of COX enzymes, which are key players in the synthesis of prostaglandins . Ibuprofen arginine binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This inhibition reduces the levels of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Additionally, ibuprofen arginine may interact with other biomolecules, such as nitric oxide synthase, to modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ibuprofen arginine change over time. Studies have shown that ibuprofen arginine is rapidly absorbed, with peak plasma concentrations achieved within a short period . The stability of ibuprofen arginine in laboratory conditions is generally high, with minimal degradation observed over time . Long-term effects on cellular function include sustained anti-inflammatory and analgesic effects, as well as potential protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of ibuprofen arginine vary with different dosages in animal models. At therapeutic doses, ibuprofen arginine effectively reduces inflammation and pain without significant adverse effects . At higher doses, ibuprofen arginine may cause gastrointestinal irritation, renal toxicity, and other adverse effects . Threshold effects have been observed, with higher doses leading to more pronounced anti-inflammatory effects but also increased risk of toxicity .

Metabolic Pathways

Ibuprofen arginine is involved in several metabolic pathways. The primary metabolism of ibuprofen involves hydroxylation and oxidation to form hydroxy and carboxy derivatives . These metabolites are further conjugated and excreted in the urine . Arginine, on the other hand, is metabolized through pathways involving nitric oxide synthase, arginase, and other enzymes to produce nitric oxide, urea, and other metabolites . The interaction between ibuprofen and arginine in this formulation may influence metabolic flux and metabolite levels .

Transport and Distribution

Ibuprofen arginine is transported and distributed within cells and tissues through various mechanisms. The arginine component enhances the absorption of ibuprofen, leading to higher plasma concentrations and faster distribution to target tissues . Ibuprofen is primarily bound to plasma proteins, which facilitates its transport in the bloodstream . The distribution of ibuprofen arginine within tissues is influenced by factors such as tissue perfusion, binding to cellular components, and the presence of transporters .

Subcellular Localization

The subcellular localization of ibuprofen arginine affects its activity and function. Ibuprofen is primarily localized in the cytoplasm and associated with cellular membranes, where it exerts its inhibitory effects on COX enzymes . Arginine, on the other hand, is distributed throughout the cell and can be found in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of ibuprofen arginine within specific cellular compartments may influence its efficacy and interactions with other biomolecules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ibuprofeno arginina implica la reacción del ibuprofeno con la arginina. Un método implica disolver ibuprofeno en etanol y agregar arginina sólida mientras se agita. La mezcla se calienta luego a un rango de temperatura de 40 a 80 grados Celsius, se agita durante 15 a 60 minutos y luego se enfría a temperatura ambiente para permitir la cristalización . Otro método implica el uso de agua como solvente durante el proceso de formación de sales, que es simple, rentable y da como resultado un producto de alta pureza .

Métodos de producción industrial: La producción industrial del this compound normalmente sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de etanol o agua como solventes es común, y el producto final a menudo se refina para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El ibuprofeno arginina experimenta varias reacciones químicas, incluida la esterificación, que involucra al grupo ácido carboxílico del ibuprofeno. Esta reacción puede aumentar la solubilidad y las características de absorción del fármaco . Otras reacciones incluyen la oxidación y la reducción, que pueden modificar las propiedades farmacológicas del compuesto.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen etanol, agua y varios ácidos y bases para facilitar la esterificación y otras modificaciones. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar los resultados deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen varios ésteres y sales que mejoran la solubilidad y la biodisponibilidad del compuesto. Estos productos son cruciales para la eficacia del compuesto en aplicaciones médicas .

Comparación Con Compuestos Similares

El ibuprofeno arginina es único en comparación con otros compuestos similares debido a su rápida absorción y aparición de acción. Los compuestos similares incluyen ibuprofeno lisinato e ibuprofeno ácido. Si bien el ibuprofeno lisinato también mejora la solubilidad y la absorción del ibuprofeno, los estudios han demostrado que el this compound proporciona un alivio del dolor más rápido . Otros AINE, como el ácido acetilsalicílico (aspirina) y el naproxeno, tienen perfiles farmacocinéticos diferentes y pueden no ofrecer la misma rapidez de acción que el this compound .

Conclusión

El this compound es un compuesto valioso en el campo del manejo del dolor debido a su mayor solubilidad y rápida absorción. Sus propiedades únicas lo hacen adecuado para tratar condiciones de dolor agudo, y la investigación en curso continúa explorando su potencial en varias aplicaciones científicas y médicas.

Propiedades

Número CAS |

57469-82-6 |

|---|---|

Fórmula molecular |

C19H32N4O4 |

Peso molecular |

380.5 g/mol |

Nombre IUPAC |

[(4S)-4-amino-4-carboxybutyl]-(diaminomethylidene)azanium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

Clave InChI |

GCCOJNYCFNSJII-VWMHFEHESA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

SMILES isomérico |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(C[C@@H](C(=O)O)N)C[NH+]=C(N)N |

SMILES canónico |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N |

Sinónimos |

2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1) ibuprofen arginate ibuprofen arginine R-ibuprofen-Arg Spedifen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the absorption rate of ibuprofen arginine compare to conventional ibuprofen formulations?

A1: Research consistently shows that ibuprofen arginine demonstrates significantly faster absorption compared to standard ibuprofen tablets or capsules. [, , , ] This rapid absorption translates to a quicker onset of action, making it particularly beneficial in situations requiring rapid pain relief. []

Q2: Does the rapid absorption of ibuprofen arginine affect its overall exposure in the body?

A2: While ibuprofen arginine exhibits faster absorption, studies indicate that its elimination half-life (T1/2) and area under the curve (AUC) are comparable to those of the free acid form. [] This suggests that the rapid absorption does not compromise overall drug exposure.

Q3: What is the role of arginine in the ibuprofen arginine formulation?

A3: Arginine, a natural amino acid, is believed to enhance the solubility of ibuprofen in the ibuprofen arginine formulation. [, ] This increased solubility contributes to the faster absorption observed with this formulation. []

Q4: Are there any specific advantages associated with the rapid action of ibuprofen arginine?

A4: The rapid analgesic effect of ibuprofen arginine makes it particularly suitable for conditions requiring prompt pain relief, such as acute pain management. [, ] This characteristic has been highlighted in clinical studies evaluating its use in various pain conditions.

Q5: Have there been any studies comparing the effectiveness of ibuprofen arginine to other analgesics?

A5: Several studies have investigated the comparative efficacy of ibuprofen arginine. For instance, one study found it to be superior to placebo in alleviating pain during non-surgical periodontal treatment. [] Another study observed no significant difference in pain relief between ibuprofen arginine and morphine sulfate after orthopedic surgery. []

Q6: Are there any studies investigating the impact of ibuprofen arginine on specific biological pathways or biomarkers?

A6: While research primarily focuses on the pharmacokinetic advantages and analgesic efficacy of ibuprofen arginine, some studies explored its potential impact on other pathways. For example, one pilot trial examined the influence of ibuprofen arginine on nitric oxide (NO) metabolites in patients with chronic low back pain, suggesting a potential COX-independent pain-modulating property. []

Q7: What is the molecular formula and weight of ibuprofen arginine?

A7: The molecular formula of ibuprofen arginine is C19H32N4O4, and its molecular weight is 380.48 g/mol. []

Q8: Is there a specific isomer of ibuprofen arginine that exhibits enhanced therapeutic properties?

A8: Dextral ibuprofen arginine, the right-handed enantiomer, has been reported to possess high water solubility. [] This characteristic makes it suitable for various water-soluble pharmaceutical preparations.

Q9: What are the typical formulations of ibuprofen arginine available for clinical use?

A9: Ibuprofen arginine is available in various formulations, including oral solutions, granules, tablets, and injections. [, , , , ] These diverse formulations allow for flexible administration routes and dosage forms tailored to specific clinical needs.

Q10: How does the tolerability profile of ibuprofen arginine compare to conventional ibuprofen?

A10: Studies suggest that ibuprofen arginine is generally well-tolerated, with a safety profile similar to conventional ibuprofen. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)

![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)

![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)

![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)

![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)

![1-[(2R)-2-(1,3-Benzodioxol-4-yl)heptyl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1242112.png)